molecular formula C11H15NO2 B1616590 N-(4-hydroxyphenyl)-3-methylbutanamide CAS No. 723755-75-7

N-(4-hydroxyphenyl)-3-methylbutanamide

Cat. No.: B1616590
CAS No.: 723755-75-7
M. Wt: 193.24 g/mol
InChI Key: NFPBLAFQZXIWSX-UHFFFAOYSA-N
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Description

Foundational Significance of N-Aryl Amides in Chemical Biology

N-aryl amides, a class of organic compounds characterized by an amide linkage to an aromatic ring, are of fundamental importance in the fields of chemical biology and medicinal chemistry. The amide bond itself is a cornerstone of biological systems, most notably forming the peptide linkages that constitute the backbone of proteins. pressbooks.pub This inherent biological relevance has made the amide functional group a common feature in pharmaceuticals, natural products, and other biologically active compounds. solubilityofthings.com

The N-aryl amide moiety, specifically, imparts a unique combination of properties to a molecule. The presence of the aromatic ring influences the compound's electronic properties, lipophilicity, and potential for various intermolecular interactions, such as pi-stacking. The amide group, with its capacity for hydrogen bonding, plays a crucial role in molecular recognition and binding to biological targets. solubilityofthings.comlibretexts.org The delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group gives the amide bond significant stability and a planar geometry, which are critical for defining the three-dimensional structure of molecules and their interactions with enzymes and receptors. auburn.edu

Recent research has also highlighted the utility of N-aryl amides as contrast agents in Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI). nih.gov Compared to alkyl amides, N-aryl amides exhibit chemical shifts that are further from that of water, allowing for more effective imaging. nih.gov This application underscores the diverse and evolving roles of N-aryl amides in biomedical research.

Structural Characteristics and Chemical Classification of N-(4-hydroxyphenyl)-3-methylbutanamide

This compound is classified as a secondary N-aryl amide. Its structure features a 4-hydroxyphenyl group (a phenol (B47542) ring substituted at the para position) attached to the nitrogen atom of an amide. The carbonyl group of the amide is, in turn, bonded to a 3-methylbutyl (isopentyl) group.

The key structural features include:

A Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and can be ionized at physiological pH, influencing the molecule's solubility and its ability to interact with biological targets. nih.gov

An Amide Linkage: This provides structural rigidity and the capacity for hydrogen bonding.

An Isovaleryl (3-methylbutanoyl) Side Chain: This branched alkyl group adds to the lipophilicity of the molecule.

Due to the limited specific experimental data for this compound, its physicochemical properties are often predicted using computational models based on its structure.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
XLogP32.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

This data is computationally generated and serves as an estimate.

Historical Context of Research on Related Hydroxyphenyl and Butanamide Derivatives

The scientific interest in this compound can be contextualized by the extensive research history of its structural analogs, particularly those containing the 4-hydroxyphenyl and butanamide moieties.

The 4-hydroxyphenyl motif is a common feature in a vast array of biologically active compounds, both natural and synthetic. nih.gov Phenolic compounds, in general, are known for their antioxidant properties, which stem from their ability to scavenge free radicals. nih.gov A prominent example of a simple N-(4-hydroxyphenyl) amide is N-(4-hydroxyphenyl)acetamide, widely known as paracetamol or acetaminophen. The study of paracetamol and its metabolites has been a cornerstone of pharmaceutical research for decades. pressbooks.pub Furthermore, research into other derivatives, such as (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones, has revealed their potential as tyrosinase inhibitors, highlighting the therapeutic possibilities of this chemical scaffold. nih.govresearchgate.net

The convergence of these two well-studied pharmacophores in the structure of this compound suggests a rationale for its potential investigation in various areas of chemical and biological research.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)7-11(14)12-9-3-5-10(13)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPBLAFQZXIWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356880
Record name N-(4-hydroxyphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723755-75-7
Record name N-(4-hydroxyphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Hydroxyphenyl 3 Methylbutanamide and Its Structural Analogs

General Amide Synthesis Approaches Applicable to N-Aryl Butanamides

The formation of an amide bond is one of the most fundamental transformations in organic chemistry. For the synthesis of N-aryl butanamides, several robust and widely applicable methods are employed. The most common of these involves the reaction of an amine with a carboxylic acid derivative.

One of the most direct and frequently used methods is the acylation of an aniline (B41778) derivative with an acyl chloride. libretexts.org This reaction, often carried out under Schotten-Baumann conditions, is typically rapid and high-yielding. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds through a tetrahedral intermediate, which then eliminates a chloride ion to form the amide. youtube.com An excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the hydrochloric acid byproduct. libretexts.org

Alternatively, carboxylic acids can be coupled directly with amines using a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU). While effective, these methods can sometimes be costly and generate stoichiometric byproducts that need to be removed.

Another approach involves the reaction of amines with esters, a process known as aminolysis. This method is particularly useful when the corresponding acyl chloride is unstable or difficult to handle. The reaction of esters with amines is generally slower than with acyl chlorides and may require heating or catalysis.

More recent and specialized methods include the reductive amidation of nitroarenes. For instance, a selective and mild method for the synthesis of N-aryl amides has been developed using commercially available nitroarenes and acyl halides in water, with iron dust as the sole reductant and additive. nih.gov This approach provides a direct conversion of nitro compounds to amides, bypassing the separate reduction to an aniline.

The following table summarizes some of the general approaches for the synthesis of N-aryl amides:

MethodReactantsTypical ConditionsAdvantagesDisadvantages
Acylation with Acyl ChlorideArylamine, Acyl ChlorideBase (e.g., pyridine (B92270), triethylamine, or excess amine), aprotic solvent (e.g., THF, DCM)High reactivity, generally high yieldsAcyl chlorides can be moisture-sensitive, generates HCl byproduct
Carboxylic Acid CouplingArylamine, Carboxylic Acid, Coupling ReagentAprotic solvent (e.g., DMF, DCM)Avoids the need for acyl chlorides, mild conditionsCoupling reagents can be expensive, stoichiometric byproducts
Aminolysis of EstersArylamine, EsterHeat or catalysis may be requiredUseful for sensitive substratesSlower reaction rates compared to acyl chlorides
Reductive AmidationNitroarene, Acyl HalideIron dust, water, 60 °CStarts from readily available nitro compoundsMay not be suitable for all functional groups

Directed Synthesis of the N-(4-hydroxyphenyl)-3-methylbutanamide Scaffold

While no specific literature detailing the synthesis of this compound was identified, a highly plausible and direct synthetic route can be extrapolated from the well-documented synthesis of its close structural analogs, such as N-(4-hydroxyphenyl)acetamide (paracetamol) and N-(4-hydroxyphenyl)propanamide. biosynth.comuwaterloo.ca The most straightforward approach involves the acylation of 4-aminophenol (B1666318) with 3-methylbutanoyl chloride (also known as isovaleroyl chloride).

In this proposed synthesis, 4-aminophenol would be dissolved or suspended in a suitable solvent, such as water, ethyl acetate, or a polar aprotic solvent like THF. uwaterloo.caaber.ac.uk The amine group of 4-aminophenol is a stronger nucleophile than the hydroxyl group, leading to preferential N-acylation. quora.com The reaction would be initiated by the addition of 3-methylbutanoyl chloride. A base, such as pyridine or triethylamine, could be added to scavenge the HCl generated during the reaction, or the reaction could be performed in an aqueous medium where a portion of the 4-aminophenol acts as the base. aber.ac.uk The reaction is typically exothermic and may require cooling to control the reaction rate and minimize side products. libretexts.org After the reaction is complete, the product, this compound, would likely precipitate from the reaction mixture or could be isolated by extraction and purified by recrystallization.

A summary of this proposed directed synthesis is presented in the table below:

Reactant 1Reactant 2SolventBase (optional)Key Transformation
4-Aminophenol3-Methylbutanoyl ChlorideWater, Ethyl Acetate, or THFPyridine or TriethylamineNucleophilic acyl substitution

Chemical Preparation of Structural Analogs and Derivatives

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. This can be achieved by modifying the hydroxyphenyl moiety, altering the branched alkyl chain, or introducing linker groups.

The introduction of the 4-hydroxyphenyl group is most commonly achieved by using 4-aminophenol as a starting material. rsc.org The synthesis of paracetamol is a classic example, where 4-aminophenol is acetylated with acetic anhydride. uwaterloo.ca This strategy is highly effective due to the differential nucleophilicity of the amine and hydroxyl groups, allowing for selective N-acylation. quora.com

An alternative strategy involves starting with a nitro-substituted precursor, such as 4-nitrophenol (B140041) or nitrobenzene (B124822). The nitro group can be reduced to an amine, which is then acylated. For example, some industrial syntheses of paracetamol have utilized nitrobenzene as a starting material, which undergoes rearrangement and reduction to form 4-aminophenol, followed by acetylation. mdpi.com Another approach involves the direct reductive carbonylation of nitrobenzene in the presence of a palladium-based catalyst to selectively form N-(4-hydroxyphenyl)acetamide in one pot. mdpi.com

The Fries rearrangement offers another pathway, where a phenyl ester is rearranged to a hydroxy aryl ketone under the influence of a Lewis acid. While not a direct route to the amide, it is a key method for creating precursors. For instance, 3-(butanoylamino)phenyl butanoate can be rearranged to N-(4-butanoyl-3-hydroxyphenyl)butanamide, demonstrating a method to introduce both hydroxyl and acyl groups onto the phenyl ring.

Modification of the 3-methylbutanamide portion of the molecule can be readily achieved by employing different acyl chlorides or carboxylic acids in the amide bond formation step. A variety of linear and branched-chain acyl chlorides are commercially available or can be synthesized from the corresponding carboxylic acids. For example, using propanoyl chloride would yield N-(4-hydroxyphenyl)propanamide, while using butanoyl chloride would result in N-(4-hydroxyphenyl)butanamide. biosynth.com

The synthesis of N-aryl amides from various acyl chlorides is a general and high-yielding process. nih.gov This allows for the systematic variation of the alkyl chain length, branching, and the introduction of other functional groups on the acyl moiety.

The following table illustrates the synthesis of various N-(4-hydroxyphenyl) amides with modified alkyl chains:

Acyl Chloride/Carboxylic AcidAmineResulting Amide
Acetyl Chloride / Acetic Anhydride4-AminophenolN-(4-hydroxyphenyl)acetamide (Paracetamol)
Propanoyl Chloride4-AminophenolN-(4-hydroxyphenyl)propanamide biosynth.com
4-Bromobutyryl Chloride4-Aminophenol4-Bromo-N-(4-hydroxyphenyl)butanamide

The incorporation of linker groups, such as ethyl, ethenyl, or acrylamido moieties, can be achieved through several synthetic strategies.

Ethyl-linked structures: An ethyl linker can be introduced by using a 3-carbon acylating agent. For example, the synthesis of N-(4-hydroxyphenyl)propanamide, which contains an ethyl group attached to the amide carbonyl, is achieved by reacting 4-aminophenol with propionyl chloride or propionic acid. biosynth.comgoogle.com A Chinese patent describes the synthesis of 3-(4-hydroxyphenyl)propanamide (B1256929) from p-hydroxyphenylpropionic acid using thionyl chloride followed by reaction with ammonia, achieving an 84% yield. google.com

Ethenyl-linked structures: An ethenyl (vinyl) linker is characteristic of acrylamide (B121943) derivatives. N-(4-hydroxyphenyl)acrylamide can be synthesized by the reaction of 4-aminophenol with acryloyl chloride. This reaction is typically performed in the presence of a base, such as sodium carbonate, in a solvent like benzene. This approach has been used to synthesize related structures like N-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamide.

Acrylamido-linked structures: The synthesis of N-(4-hydroxyphenyl)acrylamide itself represents the introduction of an acrylamido group. These compounds are valuable as monomers for polymerization and have been studied for their biological activities. The synthesis typically involves the reaction of 4-aminophenol with an acrylic acid derivative. nih.gov

The following table provides examples of the synthesis of linker-containing variants:

Linker TypeSynthetic ApproachReactants
EthylAcylation with a propanoyl derivative4-Aminophenol, p-Hydroxyphenylpropionic acid, Thionyl chloride, Ammonia google.com
Ethenyl (Acrylamido)Acylation with an acryloyl derivative4-Aminophenol, Acryloyl chloride

Biological Activities and Mechanistic Insights Derived from N 4 Hydroxyphenyl 3 Methylbutanamide Analogs

Antimicrobial Activity

Analogs of N-(4-hydroxyphenyl)-3-methylbutanamide have demonstrated notable antimicrobial properties, particularly against marine bacteria. This activity is crucial in understanding the chemical ecology of marine organisms and offers potential pathways for developing new anti-infective agents.

An aromatic metabolite identified as N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide has been isolated and tested for its antibiotic capabilities. researchgate.net This compound was identified from a marine bacterial extract and represents a modification of the parent structure where the amide is linked to the hydroxyphenyl group via an ethyl spacer. researchgate.net

In laboratory assays, N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide demonstrated clear antibacterial activity against specific marine pathogens. researchgate.net When tested at a concentration of 1 mg/mL, the compound inhibited the growth of Leisingera sp. (strain McT4-56) and the known coral pathogen Vibrio coralliilyticus (strain OfT7-21). researchgate.net The activity was visualized using agar (B569324) plate assays, confirming its role as a potential agent in the chemical defense mechanisms of its producing organism. researchgate.net

CompoundTarget OrganismConcentrationObserved Activity
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamideLeisingera sp. (McT4-56)1 mg/mLInhibition of growth researchgate.net
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamideVibrio coralliilyticus (OfT7-21)1 mg/mLInhibition of growth researchgate.net

Enzyme Modulation and Inhibition

Derivatives of the N-(4-hydroxyphenyl)amide scaffold have been extensively studied as inhibitors of various enzymes critical to human health and disease. These activities highlight the potential of this chemical class in addressing conditions ranging from glaucoma to neurodegenerative disorders and cancer.

For instance, sulfonamide derivatives containing a hydroxyphenyl group, such as 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, have been synthesized and evaluated for their inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov Similarly, compounds based on a 2-amino-benzothiazole-6-sulfonamide scaffold are effective hCA II inhibitors, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov The 2-amino group in these molecules is a key feature for potent inhibition. nih.gov These findings suggest that the combination of a hydroxyphenyl ring and an amino group, as present in the target isomer, are relevant motifs for the design of carbonic anhydrase inhibitors.

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic regulator and a significant target in cancer therapy due to its frequent overexpression in tumors. researchgate.netnih.gov While specific studies linking this compound analogs with an acrylamide (B121943) linkage directly to LSD1 inhibition are not detailed in the available research, the N-(4-hydroxyphenyl)acrylamide scaffold itself is a known chemical entity. researchgate.net

The search for potent and selective LSD1 inhibitors has led to the exploration of a wide array of chemical structures. nih.govnih.gov Current research focuses on derivatives of molecules like tranylcypromine (B92988), as well as novel nitrogen-containing heterocyclic compounds. nih.govmcmaster.ca These inhibitors function by interacting with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site, preventing the demethylation of histone H3 at lysine (B10760008) 4 (H3K4). nih.gov The development of small molecules that can modulate LSD1 activity is a highly active area of research, with several compounds advancing into clinical trials for diseases such as acute myeloid leukemia (AML) and small cell lung cancer (SCLC). researchgate.netnih.gov

A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives has been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. nih.govnih.gov These compounds, which feature a trimethoxy-substituted benzamide (B126) group instead of a methylbutanamide group, showed promising activity. nih.govnih.gov

The derivatives demonstrated AChE inhibition with IC₅₀ values in the low micromolar range (4.0–16.5 μM). nih.govnih.gov One of the most potent compounds in the series exhibited a maximal inhibition of 97% at a concentration of 50 μM. nih.govnih.gov Molecular docking studies suggest these inhibitors interact with key residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov

Compound SeriesTarget EnzymeIC₅₀ Range (μM)
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivativesAcetylcholinesterase (AChE)4.0 - 16.5 nih.govnih.gov

Sirtuin 2 (SIRT2) is another enzyme target implicated in neurodegenerative diseases and cancer, making its inhibitors a subject of significant interest. nih.govnih.gov Analogs incorporating a hydroxyphenyl-propenoyl moiety have been designed as SIRT2 inhibitors. nih.gov Specifically, a series of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides were developed based on a previously identified SIRT2 inhibitor, aiming to reduce molecular size while retaining potency. nih.gov

These efforts were built upon findings related to chroman-4-one and chromone (B188151) scaffolds, which are potent and selective SIRT2 inhibitors. nih.govnih.gov For example, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a novel, potent, and highly selective SIRT2 inhibitor with an IC₅₀ value of 4.5 μM. nih.gov Structure-activity relationship studies revealed that for high potency in this class, an intact carbonyl group and specific substitutions at the 2-, 6-, and 8-positions are crucial. nih.gov The most potent inhibitors in these series exhibit IC₅₀ values in the low micromolar range and show high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govnih.gov

Compound ClassExample CompoundTarget EnzymeIC₅₀ (μM)
Chroman-4-one based inhibitors8-bromo-6-chloro-2-pentylchroman-4-oneSirtuin 2 (SIRT2)4.5 nih.gov
Chroman-4-one based inhibitors6,8-dibromo-2-pentylchroman-4-oneSirtuin 2 (SIRT2)1.5 nih.gov

Putative Protease Inhibition (e.g., suggested for peptide aldehyde structures incorporating hydroxyphenyl and 3-methylbutanamide motifs)

The structural motifs of this compound are present in certain classes of protease inhibitors, particularly peptide aldehydes. These inhibitors are recognized for their activity against various proteases, including the 20S proteasome and viral cysteine proteases. nih.govmdpi.com The mechanism of inhibition for these aldehyde-containing compounds often involves the formation of a reversible thiohemiacetal adduct between the aldehyde group of the inhibitor and the catalytic cysteine residue in the protease's active site. mdpi.comnih.gov

Structure-activity relationship (SAR) studies on peptide aldehyde inhibitors of the 20S proteasome have highlighted the significance of the substructures related to this compound. The 3-methylbutanamide portion is analogous to a leucine (B10760876) residue at the P3 position of a peptide substrate. Research indicates that a bulky, hydrophobic branch at this P3 position, such as the isobutyl group of leucine, is beneficial for potent inhibitory activity against the chymotrypsin-like (ChT-L) activity of the proteasome. nih.gov This side chain is thought to project into the S3 pocket of the proteasome's β5 subunit, an open space that can accommodate such groups. nih.gov In a study of synthetic peptide aldehydes, compounds with a relatively long and bulky hydrophobic side chain at P3 demonstrated significantly higher activity, in some cases ten-fold more than other derivatives. nih.gov

The table below summarizes the inhibitory activities of selected synthetic peptide aldehydes against the chymotrypsin-like (ChT-L) activity of the 20S proteasome, highlighting the impact of the P3 residue.

Table 1: Inhibitory Activity of Peptide Aldehydes on 20S Proteasome

Compound P3 Residue (Analogous to 3-methylbutanamide motif) ChT-L IC₅₀ (nM) Reference
3c Leucine (isobutyl) 2.5 ± 0.2 nih.gov
3d Homoleucine (isopentyl) 2.8 ± 0.3 nih.gov
3o Phenylalanine 5.5 ± 0.8 nih.gov

| MG132 (Control) | Leucine (isobutyl) | 28.5 ± 2.5 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Anti-proliferative and Antitumor Effects

In Vitro Inhibition of Cellular Growth (e.g., specific acrylamido-linked derivative against HCT-116 cells)

Analogs of this compound have been designed and synthesized to explore their potential as anti-proliferative agents against various cancer cell lines. The human colorectal carcinoma cell line, HCT-116, is a common model for such investigations. mdpi.comdrugbank.comnih.gov

As an example of rational drug design, a structural analog, N-(2-hydroxyphenyl)-2-propylpentanamide, was developed by combining the arylamine core of suberoylanilide hydroxamic acid (SAHA) with the structure of valproic acid. This compound was synthesized and evaluated for its in-vitro anti-cancer activity. nih.gov The study revealed that this derivative exhibited significantly improved anti-proliferative activity compared to its parent compound, valproic acid. It demonstrated potent growth inhibition against HeLa, rhabdomyosarcoma, and particularly triple-negative breast cancer cell lines, with IC₅₀ values in the micromolar (µM) range, whereas the parent compound was active in the millimolar (mM) range. nih.gov This highlights how modification of the core structure can lead to enhanced biological activity.

Table 2: Anti-proliferative Activity of N-(2-hydroxyphenyl)-2-propylpentanamide

Cell Line Cancer Type IC₅₀ (µM) Parent Compound (VPA) IC₅₀ (mM) Reference
HeLa Cervical Cancer 125 >10 nih.gov
RD Rhabdomyosarcoma 125 >10 nih.gov
MDA-MB-231 Triple-Negative Breast Cancer 125 >10 nih.gov

| MDA-MB-468 | Triple-Negative Breast Cancer | 250 | >10 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Microtubule Network Perturbation (e.g., investigated for highly substituted 3-methylbutanamide derivative BKS3046A)

Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and shape maintenance. Consequently, they are a key target for anti-cancer drug development. mdpi.com Agents that interfere with microtubule dynamics, known as microtubule-targeting agents (MTAs), can be broadly classified as microtubule-stabilizing or -destabilizing agents. nih.gov Both types of agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis. drugbank.com

While the outline specifies the investigation of a highly substituted 3-methylbutanamide derivative, BKS3046A, for microtubule network perturbation, a review of the available scientific literature did not yield specific data for a compound with this designation. Therefore, its direct effects on the microtubule network cannot be detailed at this time.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Aryl Butanamides

Elucidation of Critical Structural Features Influencing Bioactivity

The biological activity of N-aryl butanamides is dictated by the interplay of several structural components: the substituted phenyl ring, the amide linker, and the alkyl chain. Each of these can be modified to tune the molecule's pharmacological profile.

The position of the hydroxyl (-OH) group on the phenyl ring is a critical determinant of bioactivity. This functional group can significantly influence receptor affinity and metabolic stability by altering the molecule's hydrogen-bonding capacity and lipophilicity. researchgate.net The phenolic hydroxyl group is a versatile participant in molecular interactions, capable of acting as both a hydrogen bond donor and acceptor, which allows for diverse interactions with biological targets. nih.gov

For N-(4-hydroxyphenyl) amides, the para-position of the hydroxyl group is often crucial. It allows the -OH group to extend into solvent-exposed regions or form key hydrogen bonds with residues at the distal end of a binding pocket. Studies on related compounds, such as N-substituted (3-hydroxyphenyl)-piperidines, have shown that the spatial orientation of the hydroxyphenyl group (e.g., axial versus equatorial) is fundamental to their antagonist activity, underscoring the importance of precise positioning. nih.gov While direct comparative data for ortho, meta, and para isomers of N-(4-hydroxyphenyl)-3-methylbutanamide is specific to its targets, general principles suggest that each isomer would exhibit a distinct biological profile due to varied electronic and steric properties.

Table 1: Influence of Hydroxyl Group Position on Potential Molecular Interactions

PositionPotential H-BondingLipophilicity (logP) EffectsSteric Profile
Ortho (2-OH) Can form intramolecular H-bonds with the amide linker, potentially reducing intermolecular interactions.May slightly decrease logP compared to the parent aniline (B41778).Can create steric hindrance, influencing the orientation of the phenyl ring relative to the amide.
Meta (3-OH) Positioned to form intermolecular H-bonds without interference from the amide linker.Generally decreases logP.Less steric clash than the ortho position, allowing more rotational freedom.
Para (4-OH) Optimally positioned for intermolecular H-bonds at the terminus of the molecule.Generally decreases logP.Minimal steric impact on the amide linker, allowing for a more linear conformation.

While the amide bond itself is rigid, the single bonds within the 3-methylbutanamide chain provide flexibility. This allows the hydrophobic isobutyl group to adopt various conformations, enabling it to fit optimally into hydrophobic pockets within a target protein. The combination of the rigid amide plane and the flexible alkyl chain is a common feature in drug design, providing a stable scaffold with an adaptable binding element.

The nature of the linker connecting the N-(4-hydroxyphenyl) moiety to other functional groups is critical for positioning the pharmacophores correctly within a binding site. The length and saturation of this linker directly impact the molecule's flexibility and conformational profile.

In studies of related SIRT2 inhibitors, compounds featuring an unsaturated propenoyl (ethenyl) linker, such as in N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, were investigated. nih.govresearchgate.net An unsaturated linker like ethenyl is more rigid and planar than a saturated alkyl chain (e.g., ethyl or butyl), which restricts the molecule to a more extended conformation. In contrast, a saturated linker provides greater conformational freedom. The choice between a saturated and unsaturated linker is a key design element for optimizing binding affinity.

Furthermore, linker length has a direct effect on biological activity. In fusion proteins, for example, catalytic efficiency has been shown to decrease as the length of a flexible linker increases. nih.gov A similar principle applies to small-molecule inhibitors, where an optimal linker length is required to bridge key interaction points within a receptor without introducing strain or unfavorable interactions.

Table 2: Comparison of Linker Properties in N-Aryl Amides

Linker TypeSaturationFlexibilityTypical Conformation
Direct Amide N/ARigidPlanar
Butanamide SaturatedFlexibleMultiple low-energy conformations
Propenamide (Ethenyl) UnsaturatedRigidExtended, planar

Stereochemical Considerations in Biological Activity (e.g., for SIRT2 inhibitors)

Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological targets, which are themselves chiral. For derivatives of N-aryl butanamides that possess stereocenters, the absolute configuration can lead to significant differences in potency and selectivity.

Analysis of Molecular Interactions and Binding Site Determinants (e.g., hydrogen bonding, hydrophobic interactions)

The bioactivity of this compound is governed by its ability to engage in specific non-covalent interactions with its biological target. The molecule possesses distinct regions that facilitate hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The molecule has multiple sites capable of forming hydrogen bonds, which are crucial for ligand-target binding and specificity. researchgate.net

Phenolic Hydroxyl Group: The -OH group on the phenyl ring can act as a hydrogen bond donor.

Amide Group: The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

These groups allow the molecule to form a network of hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) in a binding pocket. researchgate.net

Hydrophobic Interactions: These interactions are fundamental driving forces for ligand binding in aqueous environments. mdpi.com

Phenyl Ring: The aromatic ring is a significant hydrophobic motif that can participate in π-π stacking or hydrophobic interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan.

Isobutyl Group: The 3-methyl group on the butanamide chain creates a branched, nonpolar isobutyl moiety that can fit snugly into hydrophobic pockets, displacing water molecules and contributing favorably to the binding energy. nih.gov

The combination of directed hydrogen bonds and less specific hydrophobic interactions anchors the molecule in the binding site and determines its orientation and affinity.

Table 3: Potential Molecular Interactions of this compound

Molecular FeatureType of InteractionPotential Interacting Residues
4-Hydroxyl Group Hydrogen Bond Donor/AcceptorSer, Thr, Asp, Glu, His
Phenyl Ring Hydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val
Amide N-H Hydrogen Bond DonorCarbonyl backbones, Asp, Glu
Amide C=O Hydrogen Bond AcceptorN-H backbones, Asn, Gln, Arg
3-Methylbutanamide Chain HydrophobicAla, Val, Leu, Ile, Met

Computational Chemistry and in Silico Approaches in N Aryl Butanamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-hydroxyphenyl)-3-methylbutanamide and related N-aryl butanamides, docking simulations are crucial for predicting their binding affinity and mode of interaction with biological targets.

Researchers utilize docking studies to understand how these ligands fit into the active sites of proteins. For instance, in the study of N-aryl butanamide analogs as sodium channel blockers, docking analyses have shown that these compounds interact with key residues in the channel's inner pore. researchgate.net The amide linker, a common feature in this class of compounds, often plays a significant role in the drug-receptor interactions. researchgate.net Docking studies on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which share the N-(4-hydroxyphenyl) moiety, revealed interactions with residues in both the catalytic and peripheral anionic sites of acetylcholinesterase. nih.gov These in silico results often show good correlation with experimental biological data, validating the predictive power of the models. nih.gov

The general process of molecular docking involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. The ligand is then placed in various orientations and conformations within the binding site, and a scoring function is used to estimate the binding affinity for each pose. The resulting docking scores and predicted binding free energies help in identifying the most likely binding mode and in ranking potential drug candidates. researchgate.netnih.gov

ParameterDescriptionRelevance in N-Aryl Butanamide Research
Docking Score A numerical value that ranks the predicted binding poses based on estimated binding affinity.Used to predict the potency of this compound and its analogs against specific targets. researchgate.netnih.gov
Binding Pose The predicted 3D orientation and conformation of the ligand within the target's binding site.Reveals key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein. researchgate.netnih.gov
Key Residues Specific amino acids in the binding site that form crucial interactions with the ligand.Identifying these residues helps in understanding the mechanism of action and in designing more potent analogs. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the conformational dynamics of the complex. nih.govfrontiersin.org

For N-aryl butanamide-protein complexes, MD simulations can confirm the stability of the docked conformation. researchgate.net By simulating the complex in a solvated environment for a specific duration (e.g., nanoseconds), researchers can observe whether the ligand remains bound in its initial pose or if significant conformational changes occur. researchgate.netresearchgate.net The root mean square deviation (RMSD) of the ligand and protein backbone atoms is a common metric used to assess stability; a stable RMSD over time suggests a stable complex. nih.govfrontiersin.org

MD Simulation ParameterDescriptionSignificance in N-Aryl Butanamide Research
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure (e.g., the initial docked pose).A stable RMSD indicates that the ligand-protein complex is stable over the simulation time. nih.govfrontiersin.org
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom or residue from its average position during the simulation.Identifies flexible regions of the protein and ligand, which can be important for binding and function. nih.gov
Binding Free Energy Calculations (e.g., MM-PBSA) Post-processing of MD trajectories to calculate the free energy of binding.Provides a more accurate estimation of binding affinity compared to docking scores alone. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. iau.ir For this compound and its analogs, DFT calculations can provide valuable information about their electronic properties, such as the distribution of electron density, and their chemical reactivity. bohrium.comsemanticscholar.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org A smaller gap suggests that the molecule is more reactive. semanticscholar.org DFT can also be used to calculate other properties like ionization potential, electron affinity, and molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic or nucleophilic attack. semanticscholar.orgnih.gov

In the study of various aryl derivatives, DFT computations have been used to gain insight into their key electronic properties and to correlate these with experimental observations, such as UV-Vis spectra. bohrium.com These calculations help in understanding the intrinsic properties of the molecules that govern their interactions and reactivity. bohrium.comnih.gov

DFT ParameterDescriptionApplication in N-Aryl Butanamide Research
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.Helps to predict the nucleophilic character of different parts of the molecule. semanticscholar.org
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.Helps to predict the electrophilic character of different parts of the molecule. semanticscholar.org
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.An indicator of chemical reactivity and stability. semanticscholar.org
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecule's surface.Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijnrd.orgscienceforecastoa.com For N-aryl butanamides, QSAR models can be developed to predict the biological efficacy of new, unsynthesized analogs. nih.gov

The process involves several steps:

Data Set Preparation : A set of N-aryl butanamide derivatives with known biological activities (e.g., IC50 values) is compiled. mdpi.com

Descriptor Calculation : Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound in the dataset. ijnrd.org

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. scienceforecastoa.comnih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Successful QSAR models for arylpropenamide derivatives, a related class of compounds, have revealed that factors like thermal energy and entropy can influence their anti-HBV activities. nih.gov For other N-aryl compounds, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been used to create 3D contour maps that visualize the regions where steric or electrostatic modifications would enhance or decrease activity. nih.gov These models provide valuable guidance for the rational design of more potent N-aryl butanamide derivatives. nih.govnih.gov

In Silico Screening Methodologies for Novel Analog Identification

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is particularly useful for discovering novel analogs of this compound with potentially improved properties.

There are two main types of virtual screening:

Ligand-Based Virtual Screening (LBVS) : This method uses the structure of a known active ligand, like this compound, as a template to search for other molecules with similar properties (e.g., shape, pharmacophore features). nih.govresearchgate.net Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity, is a common LBVS technique. researchgate.net

Structure-Based Virtual Screening (SBVS) : This approach uses the 3D structure of the target protein to dock a library of compounds into the binding site, ranking them based on their predicted binding affinity. nih.gov

These screening methodologies allow researchers to efficiently sift through millions of compounds and prioritize a smaller, more manageable number for experimental testing. semanticscholar.org For instance, an in silico-guided design of novel butanamide derivatives as TRPV1 agonists successfully used docking, molecular dynamics, and thermodynamic analysis to guide the synthesis of more potent compounds. nih.gov Similarly, virtual screening has been applied to identify potential inhibitors for various enzymes from databases like DrugBank and ChemSpace. nih.govnih.gov This accelerates the discovery process for new N-aryl butanamide analogs with desired biological activities. researchgate.net

Preclinical in Vitro Research Methodologies for N 4 Hydroxyphenyl 3 Methylbutanamide and Analogs

Cell-Based Assays for Efficacy and Selectivity Profiling

Cell-based assays represent the cornerstone of preclinical evaluation, offering insights into the efficacy and selectivity of a compound and its derivatives. These assays measure specific biological responses in a cellular context, providing critical data on a compound's mechanism of action and potential therapeutic applications.

Enzyme inhibition assays are crucial for determining if a compound can selectively block the activity of a specific enzyme, a common mechanism for many therapeutic drugs. nih.gov The principle involves measuring enzyme activity in the presence and absence of the test compound. nih.gov

Carbonic Anhydrase (CA) Inhibition: Analogs of N-(4-hydroxyphenyl)-3-methylbutanamide, particularly those incorporating sulfonamide groups, are evaluated for their ability to inhibit carbonic anhydrase isoforms. nih.govnih.gov CAs are metalloenzymes involved in various physiological processes, and their inhibition is relevant for treating conditions like glaucoma and certain cancers. nih.govnih.gov Inhibition is typically measured using a stopped-flow CO₂ hydrase assay. mdpi.com Studies on N-((4-sulfamoylphenyl)carbamothioyl) amides, which share structural similarities, have shown potent, isoform-selective inhibition against human (h) CA isoforms I, II, and VII, with inhibition constants (Kᵢ) in the nanomolar range. mdpi.com

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by N-((4-sulfamoylphenyl)carbamothioyl) Amide Analogs

Data synthesized from research on structurally related sulfonamide analogs. mdpi.com

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)
Analog A (Aromatic Acyl)13.35.31.1
Analog B (Aliphatic Acyl)87.6384.313.5
Acetazolamide (Control)25012.52.5

LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme overexpressed in many cancers, making it a key therapeutic target. nih.gov Assays for LSD1 inhibition often involve monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction, using a coupled reaction with horseradish peroxidase. nih.gov Both covalent and non-covalent inhibitors of LSD1 are under investigation, with analogs of tranylcypromine (B92988) being a notable class of covalent inhibitors. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used in the treatment of Alzheimer's disease. nih.gov The inhibitory potential of N-(4-hydroxyphenyl) carbamate (B1207046) analogs has been explored. These assays measure the ability of a compound to prevent AChE from hydrolyzing acetylcholine. mdpi.com Kinetic studies can further reveal the mechanism of inhibition, such as whether a compound binds to the catalytic anionic site (CAS), the peripheral anionic site (PAS), or both. mdpi.com

These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. They are widely used in cancer and antimicrobial research.

Anticancer Activity: The effect of N-(4-hydroxyphenyl) derivatives on the growth and survival of cancer cells is a key area of research. For instance, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent anticancer activity against A549 non-small cell lung cancer cells. mdpi.com Another analog, N-(4-hydroxyphenyl)retinamide (4-HPR), has been found to inhibit the growth of breast cancer cells by inducing apoptosis. nih.gov Viability is often quantified using assays like the MTT or SRB assay, which measure metabolic activity or total protein content, respectively. The results are typically reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth). nih.gov

Table 2: Cytotoxicity (IC₅₀, µM) of N-hydroxybutanamide Analogs Against Various Cell Lines

Data adapted from studies on structurally related compounds after 72h exposure. nih.gov

Cell LineCell TypeIodoaniline Derivative (IC₅₀, µM)
HeLaCervical Carcinoma>100
HepG2Hepatocellular Carcinoma>100
A-172Glioma75.5
FetMSCNon-cancerous Fetal Mesenchymal Stem Cells89.7

Antibacterial Activity: The effectiveness of analogs against various bacterial strains is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.gov The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium. This is typically determined using broth microdilution methods. researchgate.net Analogs such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potent, structure-dependent activity against multidrug-resistant ESKAPE pathogens. mdpi.com

Table 3: In Vitro Antibacterial Activity (MIC, µg/mL) of a 3-((4-hydroxyphenyl)amino)propanoic Acid Derivative

Data derived from research on a representative analog. mdpi.com

Bacterial StrainTypeMIC (µg/mL)
S. aureus (MRSA)Gram-positive16
E. faecalis (VRE)Gram-positive16
E. coliGram-negative32
K. pneumoniaeGram-negative64

Advanced In Vitro Models for Biological Evaluation (e.g., 3-D cell cultures, co-culture systems)

To better predict a compound's effect in a living organism, researchers are moving beyond traditional two-dimensional (2D) cell monolayers to more physiologically relevant three-dimensional (3D) models. nih.govmdpi.com These advanced systems more accurately mimic the complex architecture, cell-to-cell interactions, and microenvironment of human tissues. nuvisan.com

3-D Cell Cultures: These models, which include spheroids, organoids, and hydrogel-based cultures, allow cells to grow in three dimensions, which can significantly impact cellular responses to drugs. mdpi.comnih.gov For example, cancer cells grown in 3D spheroids often exhibit increased resistance to chemotherapy compared to 2D cultures, providing a more stringent and predictive test for anticancer compounds. nih.gov Technologies like 3D bioprinting and microfluidic devices (organs-on-chips) are further enhancing the complexity and predictive power of these models. mdpi.com

Co-culture Systems: These systems involve growing two or more different cell types together to simulate the interactions that occur within a tissue. nih.gov In oncology research, co-culturing cancer cells with fibroblasts, immune cells, or endothelial cells can help evaluate a compound's effect not only on the tumor cells but also on the surrounding tumor microenvironment. nih.govnih.gov For instance, an organotypic model of ovarian cancer metastasis containing fibroblasts and mesothelial cells has been used to screen for pharmacologically active compounds in a more realistic context. nih.gov

Assessment of Metabolic Stability and Biotransformation in In Vitro Systems

Understanding how a compound is metabolized is critical for predicting its pharmacokinetic profile, including its half-life and bioavailability. if-pan.krakow.pl In vitro metabolic stability assays are a key component of drug discovery, providing an early estimate of a compound's fate in the body. nuvisan.com

These studies typically involve incubating the compound with liver subcellular fractions (microsomes, S9) or intact cells (hepatocytes) from humans and various preclinical species. nuvisan.combioivt.com The rate at which the parent compound disappears over time is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, key pharmacokinetic parameters are calculated. if-pan.krakow.pl

In Vitro Half-Life (t₁/₂): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLᵢₙₜ): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. if-pan.krakow.plnuvisan.com

Biotransformation studies also aim to identify the major metabolites formed. nih.gov This is important because metabolites may have their own biological activity or toxicity. nih.gov These studies can reveal the primary metabolic pathways, such as oxidation, glucuronidation, or N-hydroxylation, providing a more complete picture of the compound's disposition. if-pan.krakow.plnih.govnih.gov

Table 4: Representative Metabolic Stability of a Test Compound in Liver Microsomes from Different Species

This table is a representative example based on standard industry assays and data presentation from similar studies. nuvisan.commdpi.com

SpeciesIn Vitro Half-Life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Mouse1592.4
Rat2555.4
Dog4828.9
Monkey6521.3
Human8017.3

Emerging Research Avenues and Translational Potential for N 4 Hydroxyphenyl 3 Methylbutanamide Derivatives

Rational Design and Synthesis of Next-Generation Compounds with Enhanced Specificity

The cornerstone of developing effective therapeutic agents lies in the rational design and synthesis of novel molecules with improved potency and target specificity. For derivatives of N-(4-hydroxyphenyl)-3-methylbutanamide, researchers employ a multi-faceted approach that combines computational modeling with advanced synthetic chemistry to create next-generation compounds.

A primary strategy involves the targeted modification of the core scaffold. For instance, research into related N-(4-hydroxyphenyl)amide structures has shown that introducing specific moieties can dramatically alter biological activity. In one study, a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized with N,N-dialkylaminoethoxy/propoxy side chains. nih.gov This modification was rationally designed to enhance their potential as memory enhancers by improving interaction with acetylcholinesterase, with the most potent compound showing an IC50 value in the low micromolar range (4.0–16.5 μM). nih.gov

Similarly, the synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, which share the key hydroxyphenyl feature, demonstrated that modifying the aroyl moiety with selected hydrophobic ortho-substituents led to potent tyrosinase inhibitors. nih.gov The synthesis of these compounds often involves coupling reactions, such as using N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or simple benzoyl chlorides with the parent phenol (B47542) in basic conditions. nih.gov

Another powerful approach is the creation of hybrid or heterodimeric molecules. This involves linking the primary pharmacophore to another known active molecule to achieve a synergistic effect or a novel mechanism of action. For example, derivatives of GW7604, which contains a hydroxyphenyl group, were linked via diaminoalkane spacers to molecules known to bind to the coactivator binding site of the estrogen receptor. nih.gov This rational design strategy resulted in a thioxo-quinazolinone derivative with exceptionally high affinity for the estrogen receptor β (ERβ) and potent antagonistic activity. nih.gov

The synthesis of these advanced derivatives often begins with a common starting material like 4-aminophenol (B1666318), which can be reacted with various acids or esters to form the amide bond. nih.gov Subsequent multi-step reactions can introduce diverse functional groups, such as hydrazides and hydrazones, to generate a library of novel compounds for screening. nih.govresearchgate.net

Table 1: Examples of Rationally Designed N-(4-hydroxyphenyl)amide Derivatives and Their Targeted Enhancements

Derivative ClassSynthetic ModificationTargeted EnhancementReference
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamidesAddition of N,N-dialkylaminoethoxy/propoxy side chainsImproved acetylcholinesterase inhibition for memory enhancement nih.gov
(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanonesIntroduction of hydrophobic ortho-substituents on the aroyl moietyIncreased potency as tyrosinase inhibitors nih.gov
Heterodimeric GW7604 DerivativesLinking to a coactivator binding site ligand via a spacerOptimized estrogen receptor antagonism and degradation profile nih.gov
3-((4-hydroxyphenyl)amino)propanoic Acid DerivativesConversion to hydrazides and hydrazones with heterocyclic substituentsBroad-spectrum antimicrobial activity against resistant pathogens nih.govresearchgate.net

Comprehensive Mechanistic Investigations at the Molecular and Cellular Levels

Understanding how a compound exerts its effects is critical for its optimization and clinical development. For derivatives of this compound, comprehensive mechanistic studies are undertaken at both the molecular and cellular levels, often employing a combination of computational and experimental techniques.

In silico molecular docking and simulation studies are invaluable tools for predicting and analyzing the binding interactions between a ligand and its target protein. Research on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives used molecular docking to establish a correlation between their chemical structure and their acetylcholinesterase-inhibiting activity. nih.gov These simulations revealed that the most potent compounds formed stable hydrophobic interactions with key residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Similarly, docking studies on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives predicted their binding mode within the catalytic cavity of tyrosinase, which was then confirmed by kinetic assays showing a competitive mechanism of inhibition. nih.gov

At the cellular level, functional assays are used to confirm the biological effects predicted by computational models. For the heterodimeric estrogen receptor modulators, a transactivation assay confirmed that the compounds acted as pure antagonists to estradiol. nih.gov Furthermore, cellular assays demonstrated that the most active derivative effectively downregulated the content of ERα in MCF-7 breast cancer cells, identifying it as a selective estrogen receptor degrader (SERD). nih.gov For other N-substituted octahydroisoquinolines containing a 3-hydroxyphenyl group, in vitro functional assays using [(35)S]GTP-gamma-S binding confirmed that they were pure opioid receptor antagonists. nih.gov

These integrated mechanistic investigations provide a detailed picture of the structure-activity relationship (SAR), guiding the further refinement of lead compounds to maximize their therapeutic potential and minimize off-target effects.

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. This complexity has driven a shift from the traditional "one-drug, one-target" paradigm towards polypharmacology, where a single chemical entity is designed to interact with multiple targets simultaneously. This approach, creating Multi-Target-Directed Ligands (MTDLs), is a promising strategy for developing more effective therapies. nih.govnih.gov

Derivatives of this compound are attractive scaffolds for the design of MTDLs. The core structure can be hybridized with other pharmacophores known to be active against different targets implicated in a disease. For example, in the context of Alzheimer's disease, which involves cholinergic deficits, amyloid-β aggregation, and oxidative stress, an MTDL strategy is highly attractive. nih.gov A hypothetical MTDL could be designed by linking the N-(4-hydroxyphenyl)amide scaffold, potentially targeting acetylcholinesterase, with a propargylamine (B41283) moiety, which is known to inhibit monoamine oxidase B (MAO-B). nih.gov Such a hybrid compound could simultaneously address cognitive decline and neuroinflammation.

The development of MTDLs requires a deep understanding of the pathophysiology of the target disease to select appropriate combinations of targets. Tacrine-hydroxyphenylbenzimidazole hybrids have been explored as multitarget therapeutics capable of inhibiting neurotoxicity induced by amyloid-β. nih.gov The design of MTDLs by connecting two distinct classes of compounds into a single molecule represents a revolutionary path toward discovering new treatments for complex neurodegenerative diseases. nih.gov This strategy aims to achieve superior efficacy and a better safety profile compared to administering a combination of single-target drugs. nih.gov

Development of Novel Assay Platforms for High-Throughput Screening and Lead Optimization

The discovery of novel, biologically active derivatives of this compound relies heavily on the ability to screen large libraries of compounds efficiently and accurately. This has spurred the development of innovative assay platforms for high-throughput screening (HTS) and subsequent lead optimization. mdpi.com

HTS platforms can be broadly categorized into biochemical and cell-based assays. mdpi.com

Biochemical assays utilize purified target proteins to measure ligand binding or enzymatic inhibition. mdpi.com For example, a fluorescence-quenching assay was used to screen for inhibitors of the OXA-48 β-lactamase enzyme. mdpi.com In this system, the hydrolysis of the chromogenic substrate nitrocefin (B1678963) by the enzyme quenches the natural fluorescence of the microtiter plate, an effect that is blocked by an active inhibitor. mdpi.com A similar principle could be applied to screen for enzyme inhibitors from a library of this compound derivatives.

Cell-based assays investigate the effects of compounds on whole pathways within a cellular context, providing more physiologically relevant data. mdpi.com A novel phenotypic screening platform for identifying anti-SARS-CoV-2 compounds uses caspase 3/7 activity as a robust read-out for viral replication. researchgate.net This method was shown to be superior to other models by reducing false-positive hits and being applicable across numerous cell lines and viral variants. researchgate.net

More advanced platforms are also emerging, such as those using 3D cell cultures that better mimic the in vivo environment. A novel microfluidic device with U-shaped wells was developed to test drug combinations on 3D lung tumor spheroids in a dynamic environment, offering a promising alternative to traditional 2D well-plate models. nih.gov Such "tumor-on-a-chip" platforms could be used to screen this compound derivatives for anti-cancer activity in a more realistic setting. nih.gov

Table 2: Comparison of Modern Assay Platforms for Drug Screening

Platform TypePrincipleExample ApplicationAdvantagesReference
Biochemical HTSMeasures direct interaction with a purified target (e.g., enzyme inhibition) using fluorescence or luminescence.Screening for OXA-48 β-lactamase inhibitors.High throughput, direct measure of target engagement. mdpi.com
Cell-Based Phenotypic HTSMeasures a cellular outcome (e.g., apoptosis, viability) in response to a compound.Using caspase activity to find antiviral compounds.More physiologically relevant, identifies pathway modulators. researchgate.net
3D Spheroid MicrofluidicsUses 3D cell aggregates in a microfluidic chip to mimic tissue environments for drug testing.Screening chemotherapy combinations on lung tumor spheroids.Better recapitulates in vivo conditions, allows for dynamic studies. nih.gov
Radioisotope-Based AssayUses a radiolabeled substrate (e.g., ³H-AdoMet) to provide a highly sensitive "gold standard" readout.HotSpot SM platform for screening methyltransferase inhibitors.High signal-to-background ratio, high sensitivity. researchgate.net

Biotechnological Applications and Bio-Inspired Synthesis Strategies (e.g., leveraging microbial production)

While chemical synthesis remains the primary method for producing novel derivatives, biotechnology offers exciting and sustainable alternatives. Bio-inspired synthesis and microbial production are emerging as powerful strategies for creating complex molecules and their precursors. nih.gov

Metabolic engineering of microorganisms like Escherichia coli or Pseudomonas putida allows for the production of specific chemical compounds from simple, renewable feedstocks. nih.govnih.gov This is achieved by introducing genes that encode the necessary enzymes to create a desired metabolic pathway. For example, researchers have successfully engineered E. coli to produce 4-hydroxybutyrate (4HB), a related short-chain hydroxy acid, from 1,4-butanediol (B3395766) by introducing genes for a dehydrogenase and an aldehyde dehydrogenase. nih.govresearchgate.net The resulting 4HB-containing fermentation broth was then used as a substrate for other microbes to produce biopolymers. nih.gov A similar strategy could be developed to produce precursors of this compound, or potentially the final compound itself, in a cost-effective and environmentally friendly manner. The rapid development of synthetic biology provides tools for engineering microbes to utilize various substrates, including glucose, fatty acids, and even CO2, for the production of valuable chemicals. nih.gov

Beyond synthesis, biotechnology also offers novel applications for these compounds. In one study, a derivative, N-(4-hydroxyphenyl)-methacrylamide, was conjugated to chitosan, a natural biopolymer, using a green chemistry method. nih.gov The resulting conjugate formed a porous network structure that showed potential as a carrier for both drugs (curcumin) and genes (pGL3 plasmid), demonstrating enhanced transfection efficiency in cancer cell lines compared to standard reagents. nih.gov This highlights a dual role for biotechnology: as a means of production and as a platform for advanced biomedical applications.

Q & A

Q. What are the optimal synthetic routes for N-(4-hydroxyphenyl)-3-methylbutanamide, and how can intermediates be characterized?

Synthesis typically involves condensation of 4-aminophenol with 3-methylbutanoyl chloride under basic conditions. Key intermediates should be purified via column chromatography and characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (MS). For structural validation, single-crystal X-ray diffraction is recommended if crystallizable derivatives are obtained . Side reactions, such as unintended O-acylation of the phenolic hydroxyl group, must be monitored via TLC or HPLC .

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

Purity is assessed using reversed-phase HPLC with UV detection (λ ≈ 255 nm, based on analogous compounds) . Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and varying pH). Quantify degradation products via LC-MS and compare against reference standards. For hygroscopicity, dynamic vapor sorption (DVS) analysis is advised .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar metabolites?

High-resolution MS (HRMS) is essential to confirm molecular formula. ¹H NMR signals for the 3-methylbutanoyl moiety (e.g., δ ~2.4 ppm for CH₂ adjacent to the carbonyl) and phenolic proton (δ ~9.3 ppm) are diagnostic. IR peaks for amide C=O (~1650 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) further differentiate it from keto or glucuronidated derivatives .

Advanced Research Questions

Q. How do biotransformation pathways of this compound compare to those of Bucetin, and what analytical challenges arise?

Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) undergoes O-de-ethylation, keto conversion, and glucuronidation . For this compound, predict analogous pathways (e.g., β-oxidation of the 3-methylbutanoyl chain). Use in vitro models (e.g., liver microsomes) with LC-MS/MS to detect phase I/II metabolites. Challenges include distinguishing isobaric metabolites (e.g., hydroxylated vs. glucuronidated forms) via MS/MS fragmentation patterns .

Q. What crystallographic strategies resolve ambiguities in the molecular conformation of this compound derivatives?

Co-crystallization with coformers (e.g., succinic acid) improves crystal lattice stability. X-ray diffraction analysis reveals intramolecular hydrogen bonds (e.g., O-H···O between phenolic hydroxyl and amide carbonyl) and planarity of the aromatic-amide system. Compare torsion angles with DFT-optimized structures to validate experimental conformations .

Q. How can contradictions in reported spectral data for N-(4-hydroxyphenyl) derivatives be systematically addressed?

Replicate synthesis protocols from literature and cross-validate using orthogonal techniques (e.g., 2D NMR for regiochemical assignments). For misassigned peaks (e.g., maleimide vs. acrylamide derivatives ), perform chemical shift predictions with computational tools (e.g., ACD/Labs). Publish corrected datasets with raw spectral files to enhance reproducibility .

Q. What role does this compound play in modulating enzyme activity, and how is this studied kinetically?

Design inhibition assays using recombinantly expressed enzymes (e.g., cytochrome P450 isoforms). Measure IC₅₀ values via fluorometric or spectrophotometric substrates. For irreversible inhibition, use time-dependent assays and characterize KI/Kinact parameters. Molecular docking studies (e.g., AutoDock Vina) predict binding modes to active sites .

Methodological Considerations Table

AspectTechniqueKey References
Synthesis PurityHPLC (C18 column, acetonitrile/water gradient)
Structural ElucidationX-ray crystallography, 2D NMR (COSY, HSQC)
Metabolic ProfilingLC-MS/MS with HILIC chromatography for polar metabolites
Stability TestingForced degradation studies + DVS analysis
Enzyme InteractionFluorescence quenching assays + molecular docking

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxyphenyl)-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxyphenyl)-3-methylbutanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.